1-(4-Cyclohexylpiperazin-1-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone
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Overview
Description
1-(4-CYCLOHEXYLPIPERAZIN-1-YL)-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a cyclohexyl group, an oxadiazole ring, and a phenoxyethanone moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CYCLOHEXYLPIPERAZIN-1-YL)-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the piperazine derivative: Cyclohexylamine can be reacted with diethanolamine to form the cyclohexylpiperazine.
Coupling reactions: The oxadiazole and piperazine derivatives are then coupled using appropriate coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(4-CYCLOHEXYLPIPERAZIN-1-YL)-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-CYCLOHEXYLPIPERAZIN-1-YL)-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-CYCLOHEXYLPIPERAZIN-1-YL)-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-BENZYL-PIPERAZIN-1-YL)- (1- (4-CHLORO-PHENYL)-ETHYLIDENE)-AMINE
- (4- (4-CHLORO-PHENYL)-PIPERAZIN-1-YL)- (3-PHENOXY-BENZYLIDENE)-AMINE
- N-CYCLOHEXYL-1,3-DIMETHYL-1H-PYRAZOLO(3,4-B)QUINOLIN-4-AMINE
Uniqueness
1-(4-CYCLOHEXYLPIPERAZIN-1-YL)-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE is unique due to its combination of a piperazine ring, an oxadiazole ring, and a phenoxyethanone moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C26H30N4O3 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-(4-cyclohexylpiperazin-1-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone |
InChI |
InChI=1S/C26H30N4O3/c31-24(30-17-15-29(16-18-30)22-9-5-2-6-10-22)19-32-23-13-11-21(12-14-23)26-27-25(28-33-26)20-7-3-1-4-8-20/h1,3-4,7-8,11-14,22H,2,5-6,9-10,15-19H2 |
InChI Key |
YNXDLOVQQIJUEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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